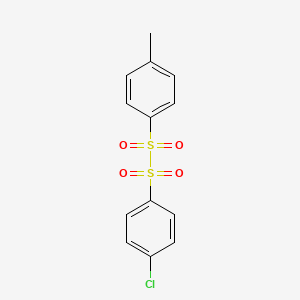
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a disulfane core
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the chlorophenyl and methylphenyl intermediates, followed by their coupling to form the disulfane core. Common reagents used in these reactions include chlorinating agents and sulfonyl chlorides.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane core into thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1-propanone: This compound has a similar aromatic structure but lacks the disulfane core, resulting in different chemical and biological properties.
This compound Enantiomers: The enantiomers of the compound exhibit different optical activities and may have distinct biological activities.
Propiedades
Número CAS |
91222-47-8 |
|---|---|
Fórmula molecular |
C13H11ClO4S2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H11ClO4S2/c1-10-2-6-12(7-3-10)19(15,16)20(17,18)13-8-4-11(14)5-9-13/h2-9H,1H3 |
Clave InChI |
RTTDQCDFWJTFKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14351992.png)
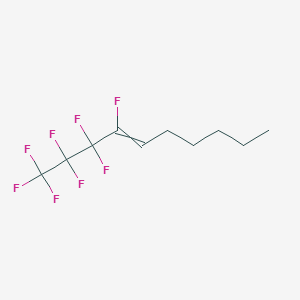
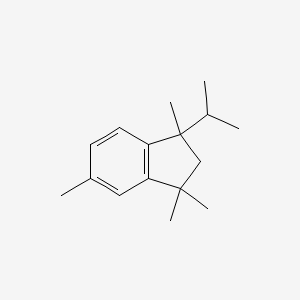
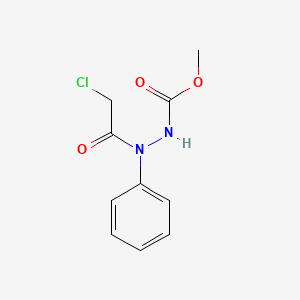
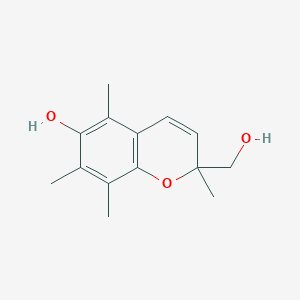
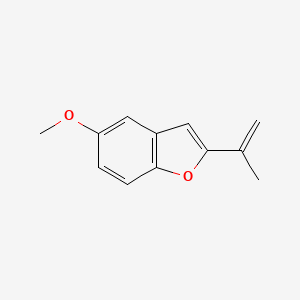


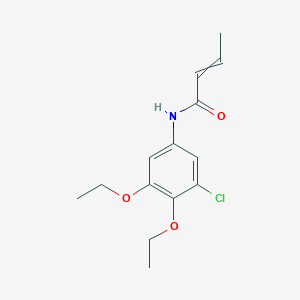
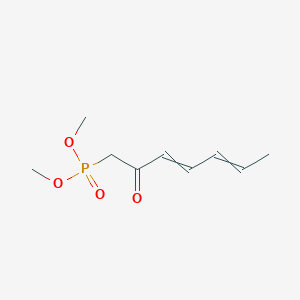
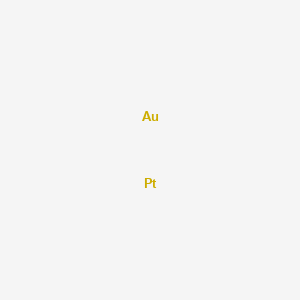
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
